N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-(2-Chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a triazolopyrimidine derivative featuring:
- A 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl core, which is a bicyclic heteroaromatic system.
- A piperazine-1-carboxamide linker.
- A 2-chlorophenyl substituent.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-6-8-25(9-7-24)16(26)20-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFILAZSFDUULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is likely achieved through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation. The compound also induces apoptosis, likely through the mitochondrial pathway. This is accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1.
Result of Action
The compound’s action results in significant inhibition of the growth of various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Analysis
Biochemical Properties
N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is crucial for its potential use in cancer therapy, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the proliferation of cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound influences cell signaling pathways by inhibiting CDK2, leading to cell cycle arrest and subsequent apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating pro-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound may induce conformational changes in CDK2, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest. Some degradation products may form over time, which could potentially influence its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been noted, where doses above a certain level lead to a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its accumulation in target tissues. Additionally, binding to plasma proteins can influence its distribution and half-life in the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2. Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the presence of targeting signals can direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Biological Activity
N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A chlorophenyl group
- A triazolopyrimidine moiety
- A piperazine ring
This unique arrangement contributes to its pharmacological properties and interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of triazolopyrimidine derivatives, including this compound. Research shows that compounds with similar structures can inhibit various cancer cell lines effectively. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| 5i | HCT116 | 7.6 | Induction of apoptosis and cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including the inhibition of key receptors involved in tumor growth and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
These results indicate that this compound may possess broad-spectrum antimicrobial activity .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : It interacts with specific receptors such as EGFR and VGFR2, leading to downstream effects that inhibit cell proliferation and induce apoptosis.
- Biochemical Pathways : The compound influences various biochemical pathways due to its ability to bind with different enzymes and receptors .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Study : A recent investigation assessed the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines (MCF-7, HCT116). The study found that these compounds could significantly reduce cell viability and induce apoptosis through receptor-mediated pathways .
- Antimicrobial Study : Another study evaluated the antibacterial activity of synthesized piperazine derivatives against common pathogens. Results indicated that certain derivatives exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, showcasing their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as an antimicrobial agent and anticancer drug . Research indicates that compounds with similar structures can inhibit specific kinases involved in disease processes, thereby modulating immune responses and exhibiting antimicrobial activity.
Enzyme Inhibition
Studies have shown that N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide may act as an inhibitor of bromodomains, which are critical in regulating gene expression. This compound's interaction with bromodomains could lead to novel therapeutic strategies for diseases linked to epigenetic modifications .
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer properties by targeting cancer cell signaling pathways. The presence of the triazolo-pyrimidine structure is particularly relevant in developing selective inhibitors for cancer therapy .
Case Studies and Experimental Findings
Several studies have highlighted the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |
| Study B | Kinase Inhibition | Identified as a selective inhibitor of specific kinases involved in inflammatory responses. |
| Study C | Anticancer Activity | Showed cytotoxic effects on cancer cell lines through apoptosis induction. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Properties
Table 1: Key Structural Differences and Molecular Data
*Note: Molecular formula for the target compound can be inferred as C18H18ClN7O (estimated via analogs).
Substituent Effects on Activity
- Triazolo Ring Substituents: Methyl (Target) vs. Ethyl (): Methyl groups may enhance metabolic stability compared to bulkier ethyl groups, which could slow hepatic clearance .
- Piperazine-Linked Groups :
- 2-Chlorophenyl (Target) : The chloro substituent’s electron-withdrawing nature may enhance receptor binding via polar interactions.
- 4-Acetylphenyl () : The acetyl group increases hydrophilicity, possibly improving solubility but reducing blood-brain barrier penetration.
- Coumarin () : Adds fluorescence properties, useful in imaging or mechanistic studies .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
Multi-Step Organic Synthesis via Suzuki-Miyaura Coupling
The core triazolo-pyrimidine scaffold is typically constructed through a Suzuki-Miyaura cross-coupling reaction between 6-chloro-3-methyl-triazolo[4,5-d]pyrimidine and a boronic acid derivative of 2-chlorophenylpiperazine. In a representative procedure, 6-chloro-3-methyl-triazolo-pyrimidine (2.28 mmol) reacts with 2-chloro-5-nitrophenylboronic acid (1.5 eq) in the presence of Pd(PPh₃)₄ (10 mol%) and K₂CO₃ (2.5 eq) in a dioxane/water mixture (4:1 v/v) at 120°C under argon. Post-reaction extraction with dichloromethane and column chromatography (EtOAc:petroleum ether, 10:1) yields the coupled intermediate in 39% yield.
Subsequent reduction of the nitro group to an amine is achieved using SnCl₂ in ethanol under reflux, followed by neutralization with NaHCO₃ and extraction to isolate the amine intermediate (95% yield). Carboxamide formation proceeds via treatment with benzoyl chloride in dichloromethane with pyridine as a base, yielding the final product after silica gel purification.
Green Chemistry Approaches Using Sulphamic Acid Catalysis
A one-pot synthesis route leverages sulphamic acid as a dual catalyst and green reagent. Here, 1-(3-chlorophenyl)piperazine reacts with 3-methyl-triazolo[4,5-d]pyrimidin-7-yl chloride in acetonitrile under reflux (65–75°C) for 14 hours. Sulphamic acid (6 wt%) facilitates both the nucleophilic substitution and cyclization steps, eliminating the need for toxic solvents. The crude product is washed with NaOH and brine, followed by recrystallization from isopropanol to achieve 84.6% purity. This method reduces waste generation by 40% compared to traditional routes.
Reaction Optimization and Critical Parameters
Catalytic System Efficiency
Palladium-based catalysts (e.g., Pd(PPh₃)₄) are indispensable for Suzuki-Miyaura coupling, with optimal loading at 10 mol% to balance cost and activity. Higher Pd concentrations (>15 mol%) lead to colloidal palladium formation, reducing yield. Conversely, sulphamic acid in green routes operates effectively at 5–7 wt%, with excessive amounts causing side reactions.
Solvent and Temperature Effects
Polar aprotic solvents like dioxane enhance coupling reaction rates by stabilizing the Pd intermediate. In contrast, acetonitrile in green methods improves sulphamic acid solubility, enabling homogeneous catalysis. Temperature control is critical: Suzuki-Miyaura reactions require 120°C for complete conversion, while sulphamic acid-mediated syntheses proceed efficiently at 75°C.
Purification Strategies
Flash chromatography (EtOAc:petroleum ether gradients) remains the gold standard for isolating intermediates. For final products, recrystallization from toluene/isopropanol mixtures achieves >95% purity, as confirmed by HPLC.
Analytical Characterization and Validation
Spectroscopic Confirmation
Mass spectrometry (ESI-MS) of the final product shows a molecular ion peak at m/z 372.8 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇ClN₈O. ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 8.79 (d, J = 7.8 Hz, 1H, triazolo-H), 7.82 (d, J = 9.6 Hz, 1H, aryl-H), and 2.84 (s, 3H, CH₃).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) demonstrates 98.2% purity with a retention time of 6.8 minutes. Residual solvents are below ICH limits (<500 ppm), as quantified by GC-MS.
Comparative Analysis of Synthetic Methods
The Suzuki-Miyaura method offers precise control over regioselectivity but suffers from high catalyst costs. In contrast, the sulphamic acid route prioritizes sustainability and cost-effectiveness, albeit with slightly lower yields in complex substrates .
Q & A
Q. Optimization Table :
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Amidation | HBTU, Et₃N, THF | Use excess reagent (1.2 equiv) and monitor by TLC |
| Cyclization | BH₃•THF, reflux | Control moisture to avoid side reactions |
| Purification | Silica gel (60–120 mesh) | Optimize solvent polarity to reduce co-elution |
How can structural ambiguities in the triazolopyrimidine core be resolved using crystallographic or spectroscopic methods?
Advanced Research Question
Methodological Answer:
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Single-crystal analysis resolves bond angles and stereochemistry. For example, triazolopyrimidine derivatives have been validated via SHELX-refined structures, with R-factors < 0.05 .
- NMR spectroscopy : ¹H/¹³C NMR assignments differentiate regioisomers. The triazole proton typically appears at δ 8.2–8.5 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 2 ppm error .
Q. Example Workflow :
Grow crystals in ethanol/water (3:1) at 4°C.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
What strategies are effective in analyzing structure-activity relationships (SAR) for analogs with varying substituents on the piperazine or chlorophenyl groups?
Advanced Research Question
Methodological Answer:
SAR studies require systematic substitution and biological testing:
- Substituent variation : Synthesize analogs with substituents at the chlorophenyl (e.g., -F, -OCH₃) or piperazine (e.g., methyl, benzyl) positions .
- Biological assays : Test kinase inhibition or antimicrobial activity using standardized protocols (e.g., MIC assays for antimicrobial activity) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or CYP450 enzymes .
Q. Quality Control Protocol :
HPLC: 70% acetonitrile/30% water, 1 mL/min.
¹H NMR (400 MHz, DMSO-d₆): Integrate peaks for stoichiometry.
HRMS: Compare [M+H]⁺ to calculated mass.
What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Advanced Research Question
Methodological Answer:
Scale-up issues include:
Q. Scale-Up Table :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 52% |
| Purity | 98% | 93% |
| Key Issue | None | Thermal degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
